molecular formula C19H30N2O2 B6076658 2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine

2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine

Cat. No. B6076658
M. Wt: 318.5 g/mol
InChI Key: RSRWNTSPBUVEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It is a potent and selective agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and cells in the body. IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine exerts its pharmacological effects by activating the adenosine A3 receptor, which is coupled to G proteins and regulates various intracellular signaling pathways. Activation of the adenosine A3 receptor by 2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine leads to the inhibition of adenylate cyclase, the activation of phospholipase C, the modulation of ion channels, and the regulation of various kinases and transcription factors.
Biochemical and Physiological Effects:
2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to have various biochemical and physiological effects in different tissues and cells. In cancer, 2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to induce apoptosis, inhibit angiogenesis, and modulate immune responses. In inflammation, 2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to reduce the production of reactive oxygen species, inhibit the activation of NF-kappaB, and modulate the expression of adhesion molecules. In neurodegenerative disorders, 2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has several advantages as a research tool in the laboratory. It is a highly selective agonist of the adenosine A3 receptor, which allows for specific activation of this receptor without affecting other adenosine receptors. It is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, 2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanisms of action and its interactions with other signaling pathways and molecules. Additionally, the development of new analogs and derivatives of 2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine may lead to the discovery of more potent and selective adenosine A3 receptor agonists with improved pharmacological properties.

Synthesis Methods

2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine can be synthesized by a multistep process involving the reaction of 4-isobutylbenzoyl chloride with morpholine, followed by the reaction of the resulting intermediate with N,N-dimethylethanolamine. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been studied extensively for its potential therapeutic applications in various diseases. In cancer, 2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to inhibit tumor growth and metastasis in various preclinical models. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In inflammation, 2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration of inflammatory cells. In neurodegenerative disorders, 2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to protect neurons from oxidative stress and to improve cognitive function.

properties

IUPAC Name

[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-[4-(2-methylpropyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-15(2)13-16-5-7-17(8-6-16)19(22)21-11-12-23-18(14-21)9-10-20(3)4/h5-8,15,18H,9-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRWNTSPBUVEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)N2CCOC(C2)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine

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